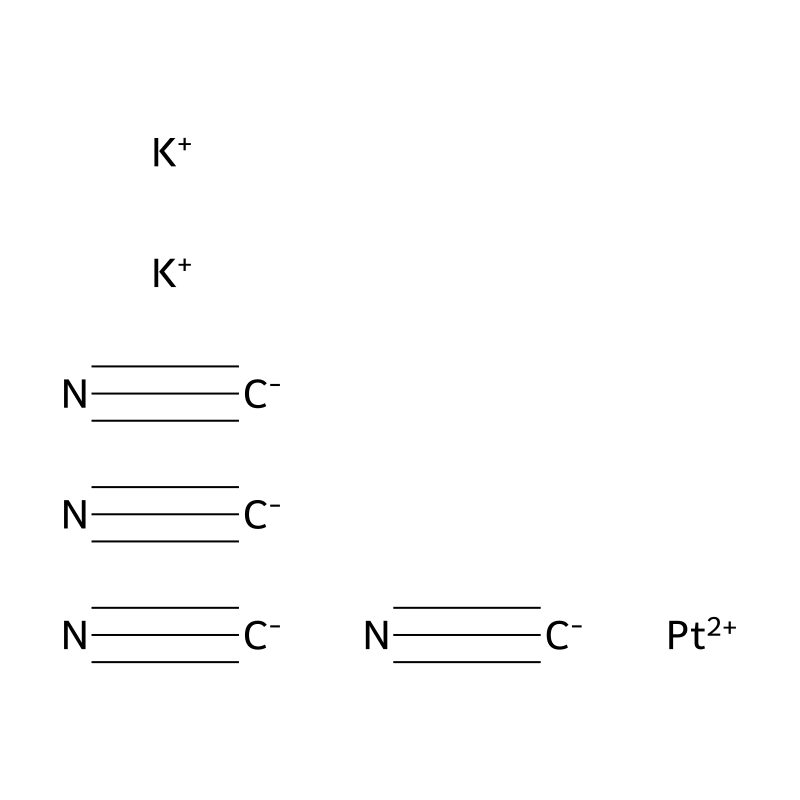Potassiumtetracyanoplatinate(II)hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis
Potassiumtetracyanoplatinate(II)hydrate has been explored as a potential catalyst for various reactions. Studies have shown its ability to catalyze the reduction of nitroaromatics and the hydrogenation of alkenes. Research suggests it can be an efficient catalyst due to its accessible platinum center and the presence of cyanide ligands, which can influence the electronic properties of the complex.
Material Science
The cubic structure and thermal stability of potassiumtetracyanoplatinate(II)hydrate make it a promising candidate for material science research. Studies have investigated its potential applications in the development of new materials with interesting electrical and magnetic properties.
Biomedical Research
Recent research suggests potential applications of potassiumtetracyanoplatinate(II)hydrate in the field of biomedical research. Studies have explored its antitumor properties and its ability to inhibit the growth of cancer cells []. However, more research is required to understand the mechanisms of action and potential therapeutic applications.
Potassium tetracyanoplatinate(II) hydrate is a coordination compound with the chemical formula . This compound consists of potassium ions, platinum, and cyanide ligands, forming a complex that is typically encountered as a crystalline solid. The presence of water molecules in its structure indicates that it is a hydrate, which can vary in the number of water molecules associated with each formula unit. The compound is notable for its striking yellow color and its role in various chemical and biological applications.
- Formation of Platinum Complexes: It can react with various ligands to form different platinum complexes. For example:where PPh₃ represents triphenylphosphine.
- Reduction Reactions: The cyanide ligands can be displaced by other ligands, leading to the formation of platinum metal or other coordination complexes. This property makes it useful in synthetic chemistry for generating new compounds.
- Reactions with Ammonia: Similar to potassium tetrachloroplatinate(II), potassium tetracyanoplatinate(II) can react with ammonia, leading to the formation of various ammonium complexes.
Potassium tetracyanoplatinate(II) hydrate can be synthesized through several methods:
- Direct Reaction Method: One common method involves reacting potassium cyanide with platinum(II) chloride in an aqueous solution, which results in the precipitation of potassium tetracyanoplatinate(II).
- Hydrothermal Synthesis: This method utilizes high temperatures and pressures to facilitate the reaction between potassium salts and platinum compounds, often yielding purer forms of the hydrate.
- Electrochemical Methods: Electrochemical reduction of platinum salts in the presence of cyanide ions can also lead to the formation of this compound.
Potassium tetracyanoplatinate(II) hydrate has several applications across different fields:
- Catalysis: It serves as a precursor for synthesizing various platinum-based catalysts used in organic reactions.
- Analytical Chemistry: The compound is utilized in analytical methods for detecting cyanide ions due to its ability to form stable complexes.
- Material Science: It is explored for its potential use in developing new materials with unique electronic properties.
- Biological Research: As mentioned earlier, it plays a role in studies related to cancer treatment and drug development.
Studies on the interactions of potassium tetracyanoplatinate(II) hydrate focus on its coordination chemistry and biological interactions:
- Ligand Exchange Studies: Research has demonstrated how various ligands can displace cyanide from the platinum center, influencing the reactivity and stability of the resulting complexes.
- Biocompatibility Assessments: Investigations into how this compound interacts with biological systems help evaluate its safety and efficacy for potential therapeutic applications.
Potassium tetracyanoplatinate(II) hydrate shares structural and functional similarities with several other coordination compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Potassium tetrachloroplatinate(II) | Used as a precursor for cisplatin; contains chloride ligands instead of cyanides. | |
| Sodium tetracyanoplatinate(II) | Similar structure; sodium replaces potassium; used similarly in catalysis and research. | |
| Ammonium tetracyanoplatinate(II) | Ammonium ions replace potassium; studied for its solubility properties. |
Uniqueness
Potassium tetracyanoplatinate(II) hydrate is unique due to its specific combination of properties derived from both cyanide ligands and the platinum center. Its ability to form stable complexes with various ligands while maintaining biological activity sets it apart from other platinum coordination compounds like potassium tetrachloroplatinate(II), which primarily functions as a precursor for pharmaceuticals rather than exhibiting direct biological activity itself.








